molecular formula C12H17FN2 B2357239 1-(4-Fluorobenzyl)piperidin-4-amine CAS No. 92539-14-5

1-(4-Fluorobenzyl)piperidin-4-amine

Cat. No. B2357239
CAS RN: 92539-14-5
M. Wt: 208.28
InChI Key: KRIHULMCWJRKQE-UHFFFAOYSA-N
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Description

“1-(4-Fluorobenzyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 203.28300 . The compound is of interest due to its unique biochemical properties .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives . The synthesized piperidone analogs have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluorobenzyl)piperidin-4-amine” consists of a piperidine ring attached to a fluorobenzyl group . The exact mass of the compound is 203.14200 .


Chemical Reactions Analysis

The compound has been evaluated in studies for its inhibitory effects. For instance, one study revealed that certain compounds act as non-competitive inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorobenzyl)piperidin-4-amine” include a molecular weight of 203.28300 and a molecular formula of C12H17N3 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Application in Antimalarial Research

  • Summary of the Application: The compound “1-(4-Fluorobenzyl)piperidin-4-amine” is a type of 1,4-disubstituted piperidine that has been evaluated for its potential as an antimalarial agent . This research was driven by the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .
  • Methods of Application or Experimental Procedures: The antiplasmodial activity of this compound was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay . Cytotoxicity of active compounds was assessed using the MTT/formazan assay and selectivity indices (SIs) were determined .
  • Results or Outcomes: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Three promising analogues were identified: [1-(4-fluorobenzyl) piperidin- 4-yl] [4-fluorophenyl] methanol, (7), [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (8) and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (11) which were more active on the resistant strain (IC50 values between 1.03 to 2.52 μ g/mL), than the sensitive strain (IC50 values between 2.51 to 4. 43 g/mL) .

Application in Antimalarial Research

  • Summary of the Application: The compound “1-(4-Fluorobenzyl)piperidin-4-amine” is a type of 1,4-disubstituted piperidine that has been evaluated for its potential as an antimalarial agent . This research was driven by the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .
  • Methods of Application or Experimental Procedures: The antiplasmodial activity of this compound was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay . Cytotoxicity of active compounds was assessed using the MTT/formazan assay and selectivity indices (SIs) were determined .
  • Results or Outcomes: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Three promising analogues were identified: [1-(4-fluorobenzyl) piperidin- 4-yl] [4-fluorophenyl] methanol, (7), [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (8) and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (11) which were more active on the resistant strain (IC50 values between 1.03 to 2.52 μ g/mL), than the sensitive strain (IC50 values between 2.51 to 4. 43 g/mL) .

Future Directions

The compound has potential for further exploration. For instance, one study suggested that the hydroxyl group at C-7’ in alcohol analogues is contributing greatly to their antiplasmodial activity . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIHULMCWJRKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)piperidin-4-amine

CAS RN

92539-14-5
Record name 1-[(4-fluorophenyl)methyl]piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(p-fluorobenzyl)-4-phthalimidopiperidine (3.0 g, 8.9 mmol) in ethanol (30 ml) was added hydrazine monohydrate (0.7 ml) and the mixture was heated under reflux for 3 hours. After allowed to cool, to the reaction mixture was added 5N hydrochloric acid (50 ml) and insolubles were filtered off. Then, the filtrate was washed with chloroform (30 ml×3). The aqueous layer was neutralized with potassium carbonate and then extracted with chloroform (50 ml×4). After drying over anhydrous magnesium sulfate, the solvent was distilled off to give 1.7 g of the title compound. Yield=94%.
Name
1-(p-fluorobenzyl)-4-phthalimidopiperidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

Citations

For This Compound
4
Citations
JLB Giancola, A Bonifazi, J Cao, T Ku… - European journal of …, 2020 - Elsevier
Despite considerable efforts to develop medications to treat psychostimulant use disorders, none have proven effective, leaving an underserved patient population and unanswered …
Number of citations: 11 www.sciencedirect.com
SM Rathmann, N Janzen… - Canadian Journal of …, 2016 - cdnsciencepub.com
Molecular probes that target specific markers expressed in solid tumours are in demand for cancer imaging and radionuclide therapy applications. The synthesis, characterization, and …
Number of citations: 2 cdnsciencepub.com
Y Mao, N Lin, W Tian, X Han, X Han… - Journal of Medicinal …, 2012 - ACS Publications
More than 50 new diaminoquinazoline derivatives have been synthesized and evaluated in a colon carcinoma cell growth inhibition assay using HCT116 and SW480 cells. Twenty …
Number of citations: 20 pubs.acs.org
S Rathmann - 2014 - macsphere.mcmaster.ca
This thesis describes the synthesis, characterization, and biological testing of iodinated probes derived from halogenated triazoles, and the effect of substituents on the clearance and …
Number of citations: 0 macsphere.mcmaster.ca

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